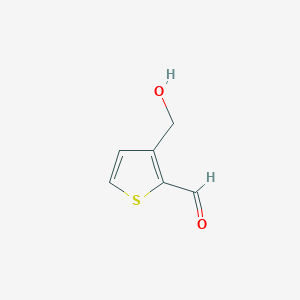
3-(Hydroxymethyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and an aldehyde group (-CHO) attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position. The hydroxymethyl group can be introduced via a subsequent hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)thiophene-2-carbaldehyde.
Reduction: 3-(Hydroxymethyl)thiophene-2-methanol.
Substitution: Depending on the nucleophile, products such as 3-(Chloromethyl)thiophene-2-carbaldehyde or 3-(Aminomethyl)thiophene-2-carbaldehyde.
Scientific Research Applications
3-(Hydroxymethyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde and hydroxymethyl groups, which can participate in a variety of chemical reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.
Comparison with Similar Compounds
3-Methylthiophene-2-carboxaldehyde: Similar structure but with a methyl group instead of a hydroxymethyl group.
3-Methoxythiophene-2-carboxaldehyde: Contains a methoxy group instead of a hydroxymethyl group.
Thiophene-2-carbaldehyde: Lacks the hydroxymethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness: 3-(Hydroxymethyl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C6H6O2S |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-(hydroxymethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,4,7H,3H2 |
InChI Key |
KVSRJDIFPXQCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















